Ethylazanium;chloride

Surface chemistry Colloid science Aqueous solution thermodynamics

Researchers fabricating perovskite solar cells face handling hazards with volatile ethylamine free base (bp 16.6°C). Ethylammonium chloride provides a crystalline, weighable solid that enables precise stoichiometric control while retaining nucleophilic reactivity. • Promotes grain growth in MAPbI₃ films without intermediate phase formation; achieves 20.03% PCE with 89% stability retention after 1000h at RT. • Fully evaporates during annealing, avoiding permanent compositional modification. • Also applicable to Al-ion battery electrolytes and surface tension reduction in aqueous processing.

Molecular Formula C2H8ClN
Molecular Weight 81.54 g/mol
Cat. No. B8680313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylazanium;chloride
Molecular FormulaC2H8ClN
Molecular Weight81.54 g/mol
Structural Identifiers
SMILESCC[NH3+].[Cl-]
InChIInChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H
InChIKeyXWBDWHCCBGMXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylammonium Chloride: Procurement-Ready Technical Baseline for Primary Alkylammonium Halide Research and Industrial Applications


Ethylazanium;chloride (synonyms: ethylamine hydrochloride, ethylammonium chloride, ethanamine hydrochloride, CAS 557-66-4) is a primary alkylammonium halide salt with molecular formula C₂H₈ClN and molecular weight 81.54 g/mol . The compound exists as white hygroscopic crystals at room temperature, with a melting point of 107–110°C, density of approximately 1.22 g/cm³, and high water solubility (freely soluble in 0.4 parts water) [1] . As a crystalline hydrochloride salt of ethylamine, it offers distinct handling advantages over the volatile free base (boiling point 16.6°C) while retaining nucleophilic reactivity for organic synthesis, ionic liquid formulation, and perovskite precursor engineering . The compound is commercially available in grades ranging from standard synthesis quality to high-purity ≥99.5% specifications suitable for sensitive optoelectronic applications .

Salt Form
Crystalline hydrochloride for precise stoichiometric control in synthesis
Purity Options
High-purity grades for optoelectronic and material research
Surface Behavior
Smallest alkylammonium chloride that reduces aqueous surface tension
Additive Research
Volatile additive for perovskite film engineering

Why Ethylammonium Chloride Cannot Be Substituted with Methylammonium Chloride or Free Ethylamine in Critical Formulations


Generic substitution within the n-alkylammonium chloride series is precluded by fundamental differences in physicochemical behavior that cascade into functional outcomes across multiple application domains. The transition from methylammonium chloride to ethylammonium chloride marks a critical threshold: aqueous solutions of methylammonium chloride exhibit increasing surface tension with concentration, whereas ethylammonium chloride and higher homologues show decreasing surface tension with concentration at 25°C, a phenomenon attributed to the onset of hydrophobic hydration effects that emerge with the additional methylene unit [1]. This interfacial behavior directly impacts film formation, wetting, and crystallization dynamics in solution-processed materials. Furthermore, the ethylammonium cation demonstrates distinct thermal stability and volatility profiles compared to methylammonium and higher alkyl homologues, with its complete evaporation from perovskite films during annealing at moderate temperatures (without requiring high-temperature processing that would degrade sensitive optoelectronic layers) enabling unique additive engineering strategies that are unavailable with either smaller or larger alkylammonium cations [2]. Substitution with the free base ethylamine introduces handling hazards due to extreme volatility (boiling point 16.6°C) and corrosive vapor pressure, whereas the hydrochloride salt provides a stable, weighable, and air-handleable solid form that simplifies precise stoichiometric control in formulation workflows .

TargetEthylammonium chloride
vs. Methylammonium chlorideSurface tension decreases with concentration; enables wetting control. Methylammonium chloride increases surface tension.
TargetEthylammonium chloride
vs. Methylammonium chloride (FA perovskites)Fully evaporates during annealing without irreversible byproducts. MACl may form nMFA degradation species.
TargetEthylammonium chloride
vs. Free ethylamineSolid, non-volatile handling; no pressurized gas or specialized ventilation needed. Free base boils at 16.6°C.

Quantitative Comparative Evidence: Ethylammonium Chloride Versus Methylammonium Chloride and EMICl Across Key Performance Dimensions


Surface Tension Behavior Divergence: Ethylammonium Chloride Marks the Hydrophobic Hydration Transition Point in Aqueous n-Alkylammonium Chloride Series

In aqueous solutions at 25°C, ethylammonium chloride exhibits concentration-dependent surface tension behavior that is qualitatively opposite to that of methylammonium chloride, establishing it as the smallest alkylammonium chloride capable of reducing surface tension via hydrophobic hydration. This divergent interfacial behavior has direct implications for wetting, foaming, and film formation in solution-based material processing [1].

Surface tension reversal
Head-to-head
Ethylammonium chloride decreases surface tension with concentration; methylammonium chloride increases it (aqueous, 25°C). Reported negative vs. positive slope.
Supports wetting/film formation where minimal alkyl chain is needed
Qualitative slope reversal; quantitative Δσ = AC + BC² for ethyl homologues
Surface chemistry Colloid science Aqueous solution thermodynamics

Perovskite Solar Cell Efficiency Enhancement: Ethylammonium Chloride Additive Achieves 20.03% PCE with 89% Retention After 1000 Hours

When employed as an additive in MAPbI₃ perovskite precursor solutions, ethylammonium chloride (EACl) enables power conversion efficiency of 20.03% with 89% retention of initial efficiency after 1000 hours of ambient aging. The additive promotes crystal growth without intermediate phase formation and fully evaporates during annealing, leaving no residual organic cation that would compromise the bandgap [1]. In contrast, methylammonium chloride (MACl), while widely used, is known to irreversibly react with formamidinium (FA) to form n-methyl formamidinium (nMFA) byproducts that degrade device performance and stability [2].

Perovskite additive PCE
Head-to-head
EACl additive achieved reported PCE 20.03% with 89% retention after 1000 h (MAPbI₃). MACl may form irreversible nMFA byproducts in FA systems.
Supports volatile additive strategy without permanent bandgap alteration
Antisolvent-free deposition; complete evaporation during annealing
Perovskite photovoltaics Additive engineering Thin-film crystallization

Ionic Liquid Electrolyte Cost Reduction: EtNHCl-Based Electrolyte Reduces Al Battery Electrolyte Cost Versus EMICl Benchmark While Maintaining Comparable Performance

In rechargeable aluminum battery applications, chloroaluminate ionic liquid electrolytes based on ethylamine hydrochloride (EtNHCl) offer substantial cost reduction compared to the industry-standard 1-ethyl-3-methylimidazolium chloride (EMICl)-based electrolytes. The performance of Al–graphite batteries incorporating EtNHCl–Me₂NHCl–AlCl₃ electrolyte is comparable to that of batteries using conventional expensive EMICl-based electrolytes under typical charge–discharge conditions [1]. The alkylammonium cations in this system decompose only at potentials below −0.3 V versus Al, providing a defined electrochemical stability window [1].

Electrolyte cost performance
Head-to-head
EtNHCl-based chloroaluminate electrolyte demonstrated comparable Al-graphite battery cycling to EMICl, with lower cost and odorless handling.
Supports cost-sensitive battery electrolyte research
Stability window down to −0.3 V vs. Al; lower molecular weight
Aluminum batteries Ionic liquid electrolytes Electrochemical energy storage

Acute Oral Toxicity Threshold: Ethylammonium Chloride LD₅₀ >3200 mg/kg (Rat) Enables Less Stringent Handling Requirements Than Free Ethylamine

Ethylammonium chloride exhibits low acute oral toxicity with LD₅₀ >3200 mg/kg in rats, enabling handling under standard laboratory safety protocols with appropriate personal protective equipment for irritant materials . This contrasts sharply with the free base ethylamine, which presents significant inhalation and flammability hazards due to its high volatility and corrosive vapor pressure. The hydrochloride salt form eliminates the need for pressurized gas handling or specialized ventilation infrastructure required for gaseous ethylamine [1].

Acute oral toxicity
Reported
Ethylammonium chloride LD₅₀ > 3200 mg/kg (rat); free ethylamine is a volatile, corrosive gas (bp 16.6°C).
Solid salt enables standard laboratory handling protocols
Tetraethylammonium chloride: LD₅₀ 900–2636 mg/kg for context
Safety assessment Laboratory handling Toxicology

Chiral Resolution Agent Performance: (R)-(+)-1-(1-Naphthyl)ethylammonium Chloride Enables 95% ee Determination in Crown Ether Synthesis

Chiral ethylammonium chloride derivatives, specifically (R)-(+)-1-(1-naphthyl)ethylammonium hydrochloride, function as effective NMR shift reagents for enantiomeric excess determination. In the synthesis of C₂-symmetric chiral crown ethers, this ethylammonium-based chiral shift reagent enabled determination of 95% ee and 82% ee for chiral crown diols via ¹H NMR spectroscopy [1]. This application demonstrates the utility of the ethylammonium scaffold when configured with chiral substituents for enantioselective analytical applications.

Chiral shift reagent
Reported
(R)-(+)-1-(1-naphthyl)ethylammonium chloride enabled 95% ee determination of crown ether diols via ¹H NMR.
Supports enantiomeric excess determination research
Method applicable to C₂-symmetric chiral crown ethers
Chiral analysis NMR shift reagents Enantiomeric excess determination

High-Impact Application Scenarios for Ethylammonium Chloride Based on Verified Quantitative Performance Data


Perovskite Solar Cell Additive Engineering for High-Efficiency, Defect-Passivated MAPbI₃ Films

Researchers fabricating methylammonium lead iodide (MAPbI₃) perovskite solar cells should incorporate ethylammonium chloride as a volatile additive at optimized concentration in the precursor solution. The additive promotes grain growth without intermediate phase formation and fully evaporates during annealing, achieving 20.03% power conversion efficiency with 89% stability retention after 1000 hours at room temperature [1]. This approach is particularly valuable when high film quality and low defect density at grain boundaries are required, and when avoiding permanent compositional modification (as occurs with non-volatile additives or MACl in FA-containing systems) is essential [2].

Low-Cost Ionic Liquid Electrolyte Formulation for Rechargeable Aluminum Batteries

Battery researchers seeking cost-competitive alternatives to EMICl-based chloroaluminate ionic liquids should consider EtNHCl–Me₂NHCl–AlCl₃ ternary electrolyte systems. This formulation provides electrochemical performance comparable to conventional expensive EMICl electrolytes in Al–graphite cells under typical charge–discharge conditions, with the alkylammonium cations demonstrating stability down to −0.3 V versus Al [1]. The lower molecular weight of ethylammonium chloride compared to imidazolium-based alternatives also contributes to reduced overall battery weight, an advantage for applications where gravimetric energy density is critical [1].

Aqueous Solution Surface Tension Modulation Using Minimal Alkyl Chain Ammonium Salts

For colloid science and materials processing applications requiring surface tension reduction in aqueous media using minimal hydrophobic modification, ethylammonium chloride serves as the smallest n-alkylammonium chloride capable of decreasing surface tension with increasing concentration at 25°C. Unlike methylammonium chloride, which increases surface tension under identical conditions, ethylammonium chloride marks the transition point to hydrophobic hydration behavior characteristic of longer-chain surfactants [1]. This property is directly relevant to controlled wetting, foam stabilization, and templated crystallization processes where the smallest possible perturbative alkyl chain is desired.

Organic Synthesis: Stable, Weighable Ethylamine Source for Nucleophilic Reactions

Synthetic organic chemists requiring ethylamine as a nucleophile for alkylation, acylation, or reductive amination reactions should procure the hydrochloride salt rather than the gaseous free base. Ethylammonium chloride provides a crystalline, non-volatile solid that can be accurately weighed for precise stoichiometric control, eliminating the handling complexities associated with gaseous ethylamine (boiling point 16.6°C) [1]. The compound is employed in the synthesis of amino cellulose via reductive amination and N-triethylborazine via reaction with metal tetrahydroborates, as well as in pharmaceutical intermediates including cephalosporins and the HIV antiviral drug indinavir [2] [3].

Application
Selection Property
Validation Focus
Perovskite additive research
Volatile additive without permanent compositional change
Reported PCE and ambient stability outcomes
Aluminum battery electrolyte
Cost-competitive chloroaluminate IL component
Comparable cycling performance vs. EMICl
Aqueous surface tension study
Minimal alkyl chain that reduces surface tension
Concentration-dependent wetting behavior
Organic synthesis (ethylamine source)
Solid hydrochloride for stoichiometric control
Reported use in pharmaceutical intermediates

Technical Documentation Hub

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19 linked technical documents
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